molecular formula C9H12BrN B3213866 3-Bromo-5-isopropylaniline CAS No. 112930-36-6

3-Bromo-5-isopropylaniline

Cat. No.: B3213866
CAS No.: 112930-36-6
M. Wt: 214.1 g/mol
InChI Key: GAQXIFXOCNMVLO-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylaniline: is an organic compound with the molecular formula C9H12BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an isopropyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

3-Bromo-5-isopropylaniline is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .

Biology and Medicine:

In medicinal chemistry, this compound is used in the development of pharmaceutical compounds. It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents .

Industry:

The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also utilized in the manufacture of specialty chemicals and materials .

Safety and Hazards

Safety data sheets suggest that 3-Bromo-5-isopropylaniline should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . In case of inhalation or ingestion, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-5-isopropylaniline are largely unknown due to the lack of research in this area. It is important to identify and discuss the enzymes, proteins, and other biomolecules that this compound interacts with, and describe the nature of these interactions. Currently, there is no available data on the biochemical interactions of this compound .

Cellular Effects

The cellular effects of this compound are also not well-studied. Understanding how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial. No such information is currently available .

Molecular Mechanism

It would be interesting to study how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not documented. Such information could provide insights into the temporal changes in the effects of this compound .

Dosage Effects in Animal Models

There is currently no information available on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not documented. Understanding how this compound is transported and distributed, and any effects on its localization or accumulation, is crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromo-5-isopropylaniline involves the bromination of 5-isopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods:

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

3-Bromo-5-isopropylaniline is unique due to the presence of both the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s utility in various synthetic and industrial applications .

Properties

IUPAC Name

3-bromo-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQXIFXOCNMVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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